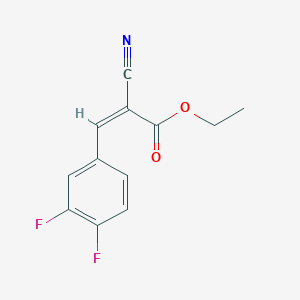

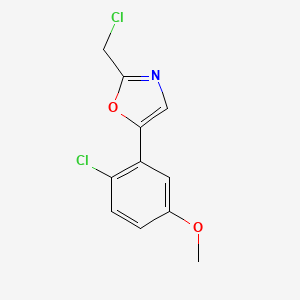

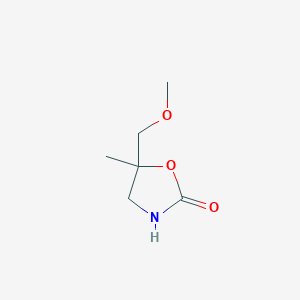

![molecular formula C15H19N3O2 B2709277 N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448034-14-7](/img/structure/B2709277.png)

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

A novel class of antiulcer agents, the substituted imidazo[1,2-a]pyridines, including compounds structurally related to N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, have shown both gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues but may inhibit the H+/K+-ATPase enzyme involved in gastric acid secretion (Kaminski et al., 1985).

Fluorescent Probes for Mercury Ion

Research has demonstrated the efficacy of novel imidazo[1,2-a]pyridine derivatives, produced via a one-pot reaction involving β-lactam carbenes with 2-pyridyl isonitriles, as efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solutions. These findings indicate potential applications in environmental monitoring and safety assessments (Shao et al., 2011).

Histamine H2-Receptor Antagonists

Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally similar to N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, have been synthesized and evaluated for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research suggests a novel class of H2-receptor antagonists with significant pharmacological benefits (Katsura et al., 1992).

Melatonin Receptor Ligands

A new class of imidazo[1,2-a]pyridines has been designed and synthesized, showing promising results as melatonin receptor ligands. These compounds have been evaluated for their affinities in binding to melatonin receptors, highlighting their potential in therapeutic applications relating to sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Synthesis of 1,2-Diketones

A novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines has been developed, facilitating the synthesis of 1,2-carbonyl imidazo[1,2-a]pyridines. This method, utilizing molecular oxygen, offers a new approach to synthesizing important substrates and intermediates for the preparation of fine chemicals, with implications for pharmaceutical development (Wang et al., 2015).

Mechanism of Action

Target of Action

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is a compound that has been synthesized for its potential bioactivity Compounds with the imidazo[1,2-a]pyridine core have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

If it acts similarly to other imidazo[1,2-a]pyridines, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .

Biochemical Pathways

If it modulates GABA A receptors, it could influence neurotransmission .

Result of Action

Based on the potential targets of this compound, it could have effects such as cell cycle arrest (if it inhibits cdks), altered signal transduction (if it blocks calcium channels), or modified neurotransmission (if it modulates gaba a receptors) .

properties

IUPAC Name |

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-20-11-15(19)18(12-6-7-12)10-13-9-16-14-5-3-4-8-17(13)14/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAZRZJMBNPRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N(CC1=CN=C2N1C=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

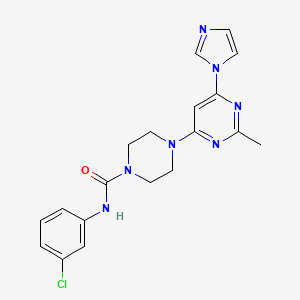

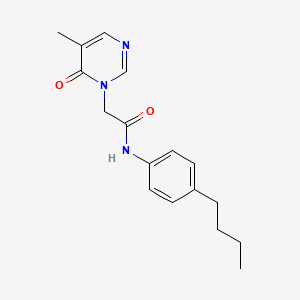

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)

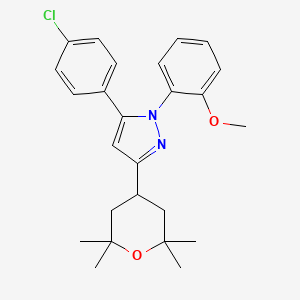

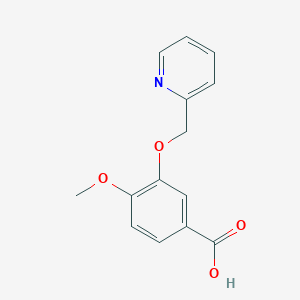

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

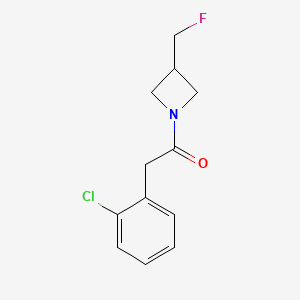

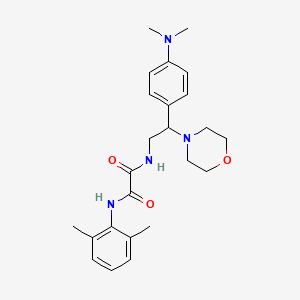

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)